molecular formula C10H14N2O2S B11883894 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide CAS No. 954259-78-0

2-Amino-N-(cyclopropylmethyl)benzenesulfonamide

Cat. No.: B11883894
CAS No.: 954259-78-0
M. Wt: 226.30 g/mol
InChI Key: DAAXVEFVCCEUMV-UHFFFAOYSA-N
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Description

2-Amino-N-(cyclopropylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(cyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-N-(cyclopropylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclopropylmethyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .

Properties

CAS No.

954259-78-0

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-amino-N-(cyclopropylmethyl)benzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-9-3-1-2-4-10(9)15(13,14)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2

InChI Key

DAAXVEFVCCEUMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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